

Methyl 4-chloropicolinate hydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-chloropicolinate hydrochloride*

Cat. No.: *B017519*

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 4-chloropicolinate Hydrochloride**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount for the successful synthesis of novel therapeutic agents. **Methyl 4-chloropicolinate hydrochloride** (CAS Number: 176977-85-8) is a critical building block in medicinal chemistry, most notably for its role in the synthesis of the multi-kinase inhibitor, sorafenib. This technical guide provides a detailed overview of its properties, synthesis, and application, with a focus on experimental protocols and the biological context of its primary end-product.

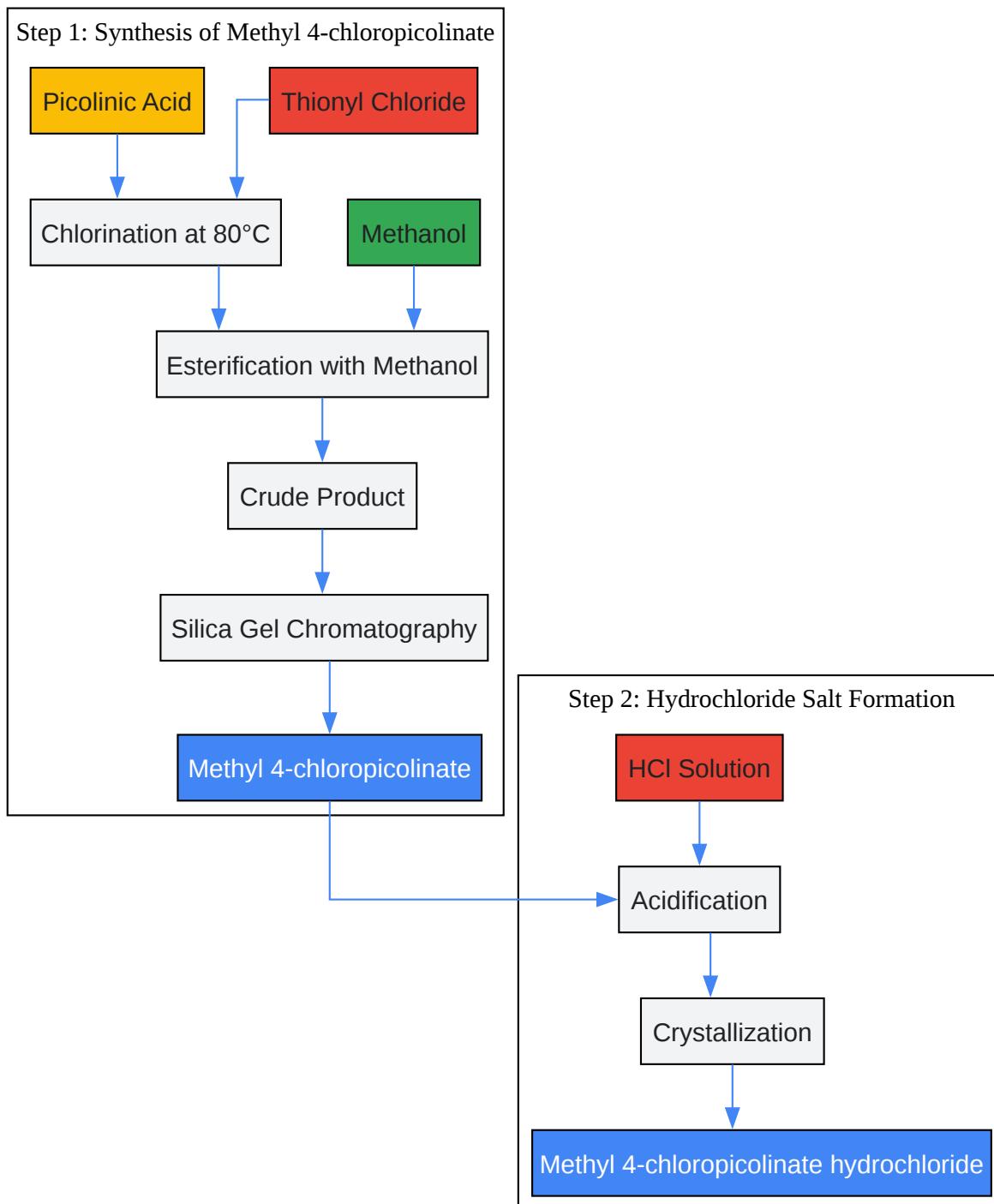
Chemical and Physical Properties

Methyl 4-chloropicolinate hydrochloride is the salt form of methyl 4-chloropicolinate, offering enhanced stability and handling characteristics. The properties of both the hydrochloride salt and its free base are summarized below for comparative analysis.

Property	Methyl 4-chloropicolinate Hydrochloride	Methyl 4-chloropicolinate (Free Base)
CAS Number	176977-85-8[1]	24484-93-3[2][3]
Molecular Formula	C ₇ H ₇ Cl ₂ NO ₂ [1]	C ₇ H ₆ CINO ₂ [2][3]
Molecular Weight	208.04 g/mol [1]	171.58 g/mol [2][3]
Appearance	Colorless or yellowish solid[1] [4]	Off-white to beige or brown solid[5][6]
Melting Point	136-138 °C or ~160-165 °C[1]	50-52 °C or 54-56 °C[2][5][7]
Boiling Point	298 °C at 760 mmHg[1]	264.0±20.0 °C at 760 mmHg[2]
Solubility	Soluble in water and some organic solvents[1]	Slightly soluble in Chloroform and Methanol[5]
Density	Not readily available	1.3±0.1 g/cm ³ [2]

Synthesis and Experimental Protocols

The synthesis of **Methyl 4-chloropicolinate hydrochloride** is typically a two-step process, starting from picolinic acid. The first step involves the formation of the free base, Methyl 4-chloropicolinate, which is then converted to its hydrochloride salt.


Step 1: Synthesis of Methyl 4-chloropicolinate

A common method for synthesizing Methyl 4-chloropicolinate involves the chlorination and subsequent esterification of 2-picolinic acid.[6][7][8]

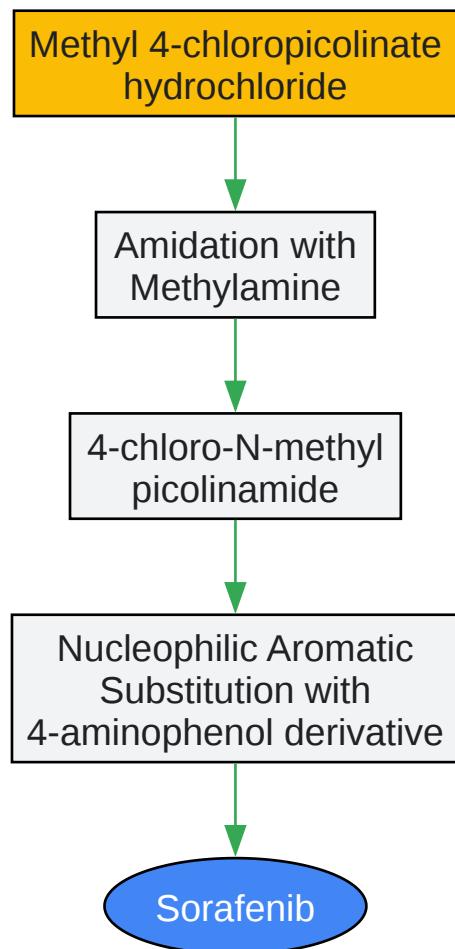
Experimental Protocol:

- Chlorination: Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).[3]
- Heat the reaction mixture to 80°C and stir for 3 days.[3] This step facilitates the formation of the 4-chloro-picolinoyl chloride intermediate.
- Esterification: Cool the reaction mixture in an ice bath and slowly add methanol (20 ml).[3]

- Allow the mixture to stir for 1 hour.[3]
- Remove all solvents under vacuum.[3]
- Work-up and Purification: Take up the crude product in ethyl acetate and wash twice with a saturated sodium bicarbonate solution, followed by a brine wash.[3]
- Dry the organic layer over MgSO₄.[3]
- Purify the crude product using silica gel chromatography, eluting with 40% ethyl acetate/hexane to yield Methyl 4-chloropicolinate as a tan crystalline solid.[3]

[Click to download full resolution via product page](#)**Synthesis Workflow for Methyl 4-chloropicolinate hydrochloride**

Step 2: Formation of Methyl 4-chloropicolinate hydrochloride


The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

- Dissolve Methyl 4-chloropicolinate in a suitable organic solvent.[9]
- Slowly add a solution of hydrochloric acid. The reaction can be promoted by heating or stirring.[9]
- Upon completion of the reaction, filter the solution and allow it to crystallize.[9]
- Collect the resulting crystals of **Methyl 4-chloropicolinate hydrochloride**.

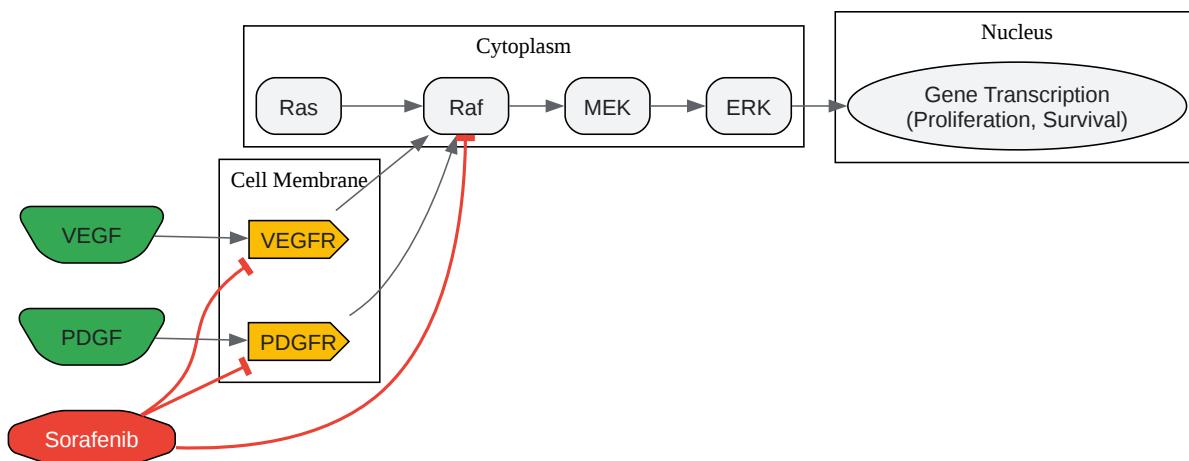
Application in Drug Development: The Synthesis of Sorafenib

Methyl 4-chloropicolinate is a crucial intermediate for producing sorafenib, a drug used to treat advanced renal cell carcinoma and hepatocellular carcinoma.[10][11] The synthesis involves coupling the picolinamide moiety, derived from Methyl 4-chloropicolinate, with the diaryl urea portion of the sorafenib molecule. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, which is a key step in the synthesis.[12]

[Click to download full resolution via product page](#)

Role of Methyl 4-chloropicolinate in Sorafenib Synthesis

Biological Context: Sorafenib Signaling Pathway


While **Methyl 4-chloropicolinate hydrochloride** does not have a direct biological signaling role, its importance is defined by the mechanism of action of sorafenib. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[\[11\]](#)[\[13\]](#)

Key targets of sorafenib include:

- Raf Kinases (Raf-1, B-Raf): It inhibits the Raf/MEK/ERK signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth.[\[2\]](#)[\[13\]](#)

- Receptor Tyrosine Kinases (RTKs): It blocks the activity of Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis.[1][13]
- Other Kinases: Sorafenib also inhibits other kinases like c-Kit and FLT3, which are implicated in various cancers.[13]

By inhibiting these pathways, sorafenib can reduce tumor growth, cut off its blood supply, and induce apoptosis (programmed cell death).[2][13]

[Click to download full resolution via product page](#)

Simplified Sorafenib Signaling Pathway Inhibition

Spectroscopic Data

The structural elucidation of Methyl 4-chloropicolinate is supported by various spectroscopic techniques. For the free base (CAS 24484-93-3), the following ^1H NMR data has been reported:

- ^1H NMR (DMSO-d6): δ 8.72 (d, $J=5.2$ Hz, 1H), 8.11 (d, $J=2.0$ Hz, 1H), 7.83 (dd, $J=5.2$ Hz, 2.1 Hz, 1H), 3.93 (s, 3H).[3]
- Further spectral data including IR and Mass Spectrometry may be available from various chemical suppliers.[5]

Safety and Handling

Methyl 4-chloropicolinate is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[14] Standard laboratory safety protocols should be followed when handling this compound, including the use of protective gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

Conclusion

Methyl 4-chloropicolinate hydrochloride is a fundamentally important intermediate for the pharmaceutical industry. Its well-defined synthesis and reactive nature make it an ideal precursor for complex molecules, most notably the anti-cancer agent sorafenib. A thorough understanding of its chemical properties, experimental protocols for its synthesis, and the biological context of its derivatives is essential for researchers and scientists working at the forefront of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]

- 4. Methyl 4-Chloropicolinate Hydrochloride|CAS 176977-85-8 [benchchem.com]
- 5. Methyl 4-chloropicolinate(24484-93-3) 1H NMR [m.chemicalbook.com]
- 6. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinfo.com [nbinfo.com]
- 13. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methyl 4-chloropicolinate hydrochloride CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017519#methyl-4-chloropicolinate-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com